4-(Ethenyloxy)but-2-enenitrile
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Overview
Description
4-(Ethenyloxy)but-2-enenitrile is an organic compound with the molecular formula C6H7NO It is a nitrile derivative with a vinyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethenyloxy)but-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-(Ethenyloxy)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)but-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack. The vinyl ether group can undergo electrophilic addition reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
(E)-But-2-enenitrile: A similar compound with a different functional group arrangement.
(Z)-But-2-enenitrile: The geometric isomer of (E)-but-2-enenitrile.
Properties
CAS No. |
79929-69-4 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-ethenoxybut-2-enenitrile |
InChI |
InChI=1S/C6H7NO/c1-2-8-6-4-3-5-7/h2-4H,1,6H2 |
InChI Key |
DRKXRCDPGQECPU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC=CC#N |
Origin of Product |
United States |
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